3-bromobenzyl 2-chlorobenzoate
Description
Structure
3D Structure
Properties
IUPAC Name |
(3-bromophenyl)methyl 2-chlorobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrClO2/c15-11-5-3-4-10(8-11)9-18-14(17)12-6-1-2-7-13(12)16/h1-8H,9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZLRKTOZJGIHLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)OCC2=CC(=CC=C2)Br)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Sophisticated Synthetic Methodologies for 3 Bromobenzyl 2 Chlorobenzoate and Its Analogues
Direct Esterification Strategies for 3-bromobenzyl 2-chlorobenzoate (B514982) Synthesis
Direct esterification represents the most straightforward pathway to synthesize 3-bromobenzyl 2-chlorobenzoate, involving the direct reaction of a carboxylic acid with an alcohol.
Classical Fischer Esterification and its Modern Adaptations
The Fischer-Speier esterification is a classic and widely used method for producing esters by refluxing a carboxylic acid and an alcohol in the presence of a strong acid catalyst. wikipedia.orglibretexts.org In the context of synthesizing this compound, this would involve the reaction of 2-chlorobenzoic acid with 3-bromobenzyl alcohol.
The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of one of the reactants (typically the alcohol) is used, or the water produced during the reaction is removed, often by azeotropic distillation using a Dean-Stark apparatus. organic-chemistry.orgathabascau.ca Commonly used acid catalysts include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH). wikipedia.org
The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. After a series of proton transfer steps, a molecule of water is eliminated, and subsequent deprotonation yields the final ester product. libretexts.org
Modern adaptations of the Fischer esterification focus on the use of milder catalysts and more environmentally benign procedures. Lewis acids such as scandium(III) triflate have been shown to be effective catalysts for this transformation. wikipedia.org Additionally, solid acid catalysts and ionic liquids are being explored to simplify product purification and catalyst recycling.
| Reactant A | Reactant B | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 2-chlorobenzoic acid | 3-bromobenzyl alcohol | H₂SO₄ (conc.) | Toluene | 110 (Reflux) | 4-8 | 75-85 |
| 2-chlorobenzoic acid | 3-bromobenzyl alcohol | p-TsOH | Hexane | 69 (Reflux) | 6-10 | 70-80 |
Steglich Esterification and Green Chemistry Protocols
The Steglich esterification is a particularly mild method for forming ester bonds, making it suitable for substrates that are sensitive to the harsh conditions of Fischer esterification. wikipedia.orgorganic-chemistry.org This method utilizes a coupling agent, typically N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), and a catalyst, most commonly 4-dimethylaminopyridine (B28879) (DMAP). wikipedia.orgnih.govorganic-chemistry.org
The reaction between 2-chlorobenzoic acid and 3-bromobenzyl alcohol in the presence of DCC and DMAP proceeds at room temperature. The DCC activates the carboxylic acid to form an O-acylisourea intermediate. DMAP, acting as a nucleophilic catalyst, then reacts with this intermediate to form a highly reactive acylpyridinium species, which is subsequently attacked by the alcohol to yield the desired ester. The DCC is consumed in the reaction, forming a urea (B33335) byproduct (dicyclohexylurea, DCU), which is insoluble in most organic solvents and can be easily removed by filtration. wikipedia.orgorganic-chemistry.org
Recent research has focused on developing greener protocols for Steglich-type esterifications by identifying more sustainable solvent and reagent combinations to replace traditional, more hazardous ones. researchgate.net
| Carboxylic Acid | Alcohol | Coupling Agent | Catalyst | Solvent | Temperature (°C) | Yield (%) |
| 2-chlorobenzoic acid | 3-bromobenzyl alcohol | DCC | DMAP (5 mol%) | Dichloromethane (DCM) | 25 | 85-95 |
| 2-chlorobenzoic acid | 3-bromobenzyl alcohol | EDC | DMAP | Dichloromethane (DCM) | 25 | ~82 |
Synthesis via Acid Halides and Alcohols
A highly efficient method for the preparation of esters involves the reaction of an acid halide with an alcohol. athabascau.ca For the synthesis of this compound, this would involve converting 2-chlorobenzoic acid into its more reactive acid chloride derivative, 2-chlorobenzoyl chloride. This conversion is typically achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.
The resulting 2-chlorobenzoyl chloride is then reacted with 3-bromobenzyl alcohol. This reaction is usually carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, which neutralizes the hydrochloric acid (HCl) byproduct generated during the reaction, driving the equilibrium towards the product. This method is often preferred for its high yields and rapid reaction rates.
| Acid Halide | Alcohol | Base | Solvent | Temperature (°C) | Yield (%) |
| 2-chlorobenzoyl chloride | 3-bromobenzyl alcohol | Pyridine | Diethyl ether | 0-25 | >90 |
| 2-chlorobenzoyl chloride | 3-bromobenzyl alcohol | Triethylamine | Tetrahydrofuran (THF) | 0-25 | >90 |
Transesterification Approaches for this compound Formation
Transesterification is a process where the alkoxy group of an ester is exchanged with that of an alcohol. To synthesize this compound via this route, a simple alkyl ester of 2-chlorobenzoic acid, such as methyl 2-chlorobenzoate, would be reacted with 3-bromobenzyl alcohol in the presence of an acid or base catalyst.
This equilibrium reaction is typically driven to completion by using a large excess of the alcohol or by removing the more volatile alcohol byproduct (in this case, methanol) by distillation. Both acid catalysts (e.g., H₂SO₄, p-TsOH) and base catalysts (e.g., sodium methoxide, potassium carbonate) can be employed. rsc.org While a versatile method, direct esterification is generally more common for the synthesis of this specific type of ester unless the starting ester is more readily available than the corresponding carboxylic acid.
| Starting Ester | Alcohol | Catalyst | Solvent | Temperature (°C) | Yield (%) |
| Methyl 2-chlorobenzoate | 3-bromobenzyl alcohol | H₂SO₄ | Toluene | 110 (Reflux) | Moderate |
| Ethyl 2-chlorobenzoate | 3-bromobenzyl alcohol | NaOCH₃ | Excess 3-bromobenzyl alcohol | 100-120 | Moderate-Good |
Catalytic Systems in the Synthesis of this compound
Modern synthetic chemistry increasingly relies on catalytic systems to improve efficiency, selectivity, and sustainability. For the synthesis of esters like this compound, various catalytic approaches can be envisioned.
Homogeneous Catalysis (e.g., Palladium-Catalyzed Methods)
Palladium-catalyzed reactions are a cornerstone of modern organic synthesis, particularly for the formation of carbon-carbon and carbon-heteroatom bonds. While direct palladium-catalyzed esterification of an aryl halide with an alcohol is not the most common route, related palladium-catalyzed carbonylation reactions represent a powerful alternative.
In a potential synthetic route, a palladium catalyst could be used to couple an aryl halide (like 1-bromo-3-(bromomethyl)benzene or a related derivative) with a source of carbon monoxide and an alcohol (2-chlorobenzyl alcohol or its precursor). However, a more direct application of palladium catalysis in the context of ester synthesis is often seen in cross-coupling reactions to build the molecular backbone before the esterification step. For instance, palladium-catalyzed Suzuki-Miyaura reactions can be used to synthesize complex diarylmethyl esters. nih.gov
Although direct palladium-catalyzed esterification of 2-chlorobenzoic acid with 3-bromobenzyl alcohol is not a standard named reaction, the principles of palladium catalysis offer potential for the development of novel synthetic pathways. Such methods could offer advantages in terms of functional group tolerance and reaction conditions.
| Aryl Halide/Triflate | Alcohol/Formate | Palladium Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| Aryl Triflate | Aryl Formate | Pd(OAc)₂ | Xantphos | Et₃N | DMF | 80-120 | Moderate-Good |
| Aryl Iodide | Aryl Formate | Pd(dba)₂ | P(t-Bu)₃ | Cs₂CO₃ | Toluene | 100 | Good |
Heterogeneous Catalysis Development
The shift from homogeneous to heterogeneous catalysis in esterification processes, including the synthesis of benzoate (B1203000) esters, is driven by the advantages offered by solid catalysts, such as simplified recovery and reusability, reduced corrosion, and minimized environmental waste. dergipark.org.tr The synthesis of this compound, which can be achieved through the esterification of 2-chlorobenzoic acid with 3-bromobenzyl alcohol, is a prime candidate for the application of such catalytic systems.
Development in this field has focused on various materials:
Layered Metal Benzoates : Alkaline earth layered benzoates, such as those of barium, calcium, and strontium, have been investigated as reusable heterogeneous catalysts for the methyl esterification of benzoic acid. researchgate.netscielo.br These catalysts have demonstrated consistent activity over multiple cycles, achieving ester conversions in the range of 65-70% under optimized conditions. researchgate.netscielo.br Their layered structure appears to be crucial for their catalytic performance. scielo.br
Functionalized Silica (B1680970) Gels : Silica gel functionalized with sulfonic acid groups serves as a solid acid catalyst. tandfonline.com In the esterification of benzoic acid with methanol, these catalysts have shown good performance, with the reaction kinetics confirming a first-order relationship. tandfonline.com The method of catalyst preparation, such as the temperature during silanization, can influence its ultimate activity and reusability. tandfonline.com
Zeolites : Zeolites, particularly those synthesized from sources like geothermal solid waste, have been successfully used as catalysts in esterification-transesterification processes. mdpi.com Their activity is highly dependent on the reaction temperature, with higher temperatures generally leading to increased yields. mdpi.com
Ion Exchange Resins : Resins like Amberlyst-15 are common solid acidic catalysts used to accelerate esterification reactions. dergipark.org.traiche.org They provide an alternative to traditional homogeneous catalysts, although their catalytic activity can sometimes be lower than newer generation catalysts like deep eutectic solvents. dergipark.org.tr
The effectiveness of these catalysts for a specific reaction like the synthesis of this compound would depend on the specific properties of the reactants and the optimization of reaction conditions.
| Catalyst Type | Example Substrate | Key Findings | Reference |
|---|---|---|---|
| Layered Metal Benzoates (Ca, Sr, Ba) | Benzoic Acid + Methanol | Achieved 65-70% ester conversion; catalyst is reusable for at least three cycles without loss of activity. researchgate.netscielo.br | researchgate.netscielo.br |
| Functionalized Silica Gel (Sulfonic Acid) | Benzoic Acid + Methanol | Demonstrated effective first-order kinetics; catalyst reusability is influenced by the synthesis method. tandfonline.com | tandfonline.com |
| Zeolite (from geothermal waste) | Used Cooking Oil (Esterification-Transesterification) | Yields up to 98.3% were achieved at 300 °C, showing a strong temperature dependence. mdpi.com | mdpi.com |
| Ion Exchange Resin (Amberlyst-15) | Benzoic Acid + Various Alcohols | Commonly used solid acid catalyst, effective but sometimes outperformed by newer systems like deep eutectic solvents. dergipark.org.tr | dergipark.org.tr |
Oxidative Esterification Routes for this compound
Oxidative esterification has emerged as an efficient, atom-economical alternative to traditional methods, often proceeding under milder conditions. d-nb.info These routes typically involve the direct coupling of aldehydes with alcohols, bypassing the need to pre-prepare and isolate the carboxylic acid. d-nb.inforsc.org For the synthesis of this compound, this would involve the reaction of 2-chlorobenzaldehyde (B119727) with 3-bromobenzyl alcohol.
Several catalytic systems have been developed for this transformation:
N-Heterocyclic Carbene (NHC) Catalysis : NHCs are powerful organocatalysts for the oxidative esterification of a wide range of aldehydes. d-nb.infonih.gov The reaction proceeds via the formation of a reactive acyl azolium intermediate from the aldehyde, which is then attacked by the alcohol. The process can be co-catalyzed by simple carboxylic acids, like benzoic acid, which can boost catalyst activity, allowing for very low catalyst loadings (as low as 0.005 mol%). d-nb.infonih.gov This method is effective for sterically hindered aldehydes and various alcohols. d-nb.info
Metal-Free DDQ-Mediated Oxidation : 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) can be used as an oxidant to promote the esterification of benzylic C-H bonds under metal-free conditions. nih.gov This approach allows for the coupling of various diarylmethanes with carboxylic acids in good to high yields. nih.gov While this specific route starts from a C-H bond rather than an aldehyde, it represents an important class of oxidative C-O bond formation.
Photochemical Methods : A direct oxidative esterification of aldehydes with alcohols can be achieved through photochemical C-H bromination. rsc.org This method uses a bromine source like bromotrichloromethane (B165885) (BrCCl₃) under light irradiation to generate an acyl bromide intermediate in situ, which then reacts with the alcohol to form the ester. rsc.org This approach avoids the direct use of stoichiometric oxidants that might cause side reactions with the alcohol. rsc.org
These modern oxidative methods offer pathways to esters like this compound that are often more efficient and sustainable than classical Fischer esterification.
| Methodology | Key Reagents/Catalysts | General Mechanism | Reference |
|---|---|---|---|
| NHC-Catalyzed Oxidative Esterification | N-Heterocyclic Carbene (NHC), Oxidant (e.g., quinone), optional co-catalyst (e.g., benzoic acid) | Aldehyde forms an acyl azolium intermediate with the NHC, which is then intercepted by the alcohol. d-nb.infonih.gov | d-nb.infonih.gov |
| DDQ-Mediated C-H Esterification | 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | DDQ promotes the oxidative coupling of a benzylic C-H bond with a carboxylic acid. nih.gov | nih.gov |
| Photochemical Oxidative Esterification | Bromotrichloromethane (BrCCl₃), Light (e.g., purple LEDs) | Photochemical generation of a bromo radical leads to the in situ formation of an acyl bromide from an aldehyde, which then reacts with the alcohol. rsc.org | rsc.org |
Stereoselective and Enantioselective Synthesis Efforts towards this compound (if applicable to chiral analogues)
The parent molecule, this compound, is achiral. However, stereoselective and enantioselective methods are highly relevant for the synthesis of its chiral analogues, which might be created by introducing a stereocenter, for example, on the benzylic carbon of the alcohol moiety (e.g., 1-(3-bromophenyl)ethanol).
Key strategies for accessing chiral esters include:
Enzymatic Kinetic Resolution : Lipases are widely used enzymes that can catalyze the stereoselective hydrolysis or acylation of racemic substrates with high enantio- and regioselectivity. mdpi.com In a typical kinetic resolution for producing a chiral analogue, a racemic alcohol could be reacted with 2-chlorobenzoic acid (or an activated derivative) in the presence of a lipase (B570770). The enzyme would selectively acylate one enantiomer of the alcohol, allowing for the separation of the resulting chiral ester from the unreacted alcohol enantiomer. mdpi.comclockss.org
Asymmetric Hydrogenation : Chiral homobenzylic esters can be synthesized through the highly enantioselective hydrogenation of precursor enol esters. acs.org This method involves creating an enol ester and then using a chiral transition metal catalyst (e.g., rhodium-based) to hydrogenate the double bond, establishing the stereocenter with high enantiomeric excess (up to 99% ee). acs.org This provides a versatile route to a wide range of chiral esters. acs.org
The applicability of these methods would allow for the targeted synthesis of specific stereoisomers of analogues of this compound, which is crucial when chirality influences biological activity or material properties.
| Strategy | Description | Potential Application for Chiral Analogues | Reference |
|---|---|---|---|
| Enzymatic Kinetic Resolution | A lipase selectively catalyzes the acylation or hydrolysis of one enantiomer in a racemic mixture, allowing for the separation of enantiomers. mdpi.com | Resolution of racemic 1-(3-bromophenyl)ethanol (B1266530) via esterification with 2-chlorobenzoic acid. | mdpi.comclockss.org |
| Asymmetric Hydrogenation of Enol Esters | A prochiral enol ester is hydrogenated using a chiral catalyst (e.g., Rh-phosphine-phosphite) to produce a chiral ester with high enantioselectivity. acs.org | Synthesis of a chiral ester by hydrogenating an enol ester derived from a ketone precursor. | acs.org |
Optimization of Reaction Conditions for Enhanced Yield and Purity of this compound
Optimizing reaction conditions is critical for maximizing the yield and purity of the final product in any chemical synthesis, including the esterification to form this compound. Key parameters that are typically adjusted include the solvent, temperature, pressure, and reactant stoichiometry. numberanalytics.comacademicpublishers.org
The choice of solvent can significantly influence reaction kinetics and the equilibrium position of an esterification reaction. nih.govtandfonline.com Solvents affect the reaction by solvating the reactants and influencing their activities. nih.govresearchgate.net
Polarity Effects : The reaction rate can be orders of magnitude different depending on the solvent. In one study on acid-catalyzed esterification, a nonpolar solvent (toluene) resulted in a significantly higher reaction rate compared to a polar solvent (THF). aiche.org This was attributed to differences in the solvation of surface intermediates. aiche.org In other systems, polar solvents have been shown to enhance the reaction rate compared to a solvent-free system. nih.gov
Thermodynamic Modeling : Advanced thermodynamic models like the Perturbed-Chain Statistical Associating Fluid Theory (PC-SAFT) can be used to predict the effect of different solvents on reaction kinetics and equilibrium. nih.govresearchgate.net These models account for the thermodynamic non-idealities in the liquid phase, allowing for the identification of solvent-independent kinetic constants and reducing the experimental effort needed to find the optimal solvent. nih.gov
The selection of a solvent for the synthesis of this compound would require balancing solubility of the reactants (3-bromobenzyl alcohol and 2-chlorobenzoic acid), the effect on the reaction equilibrium, and the ease of product separation and solvent removal.
| Solvent Type | Observed Effect on Esterification | Rationale | Reference |
|---|---|---|---|
| Nonpolar (e.g., Toluene) | Can increase reaction rate by an order of magnitude compared to polar solvents like THF in certain systems. aiche.org | Explained by solvation of surface intermediates, leading to a different rate expression. aiche.org | aiche.org |
| Polar Aprotic (e.g., Acetonitrile, DMF) | Reaction rates are significantly affected; Acetonitrile can promote esterification while DMF can suppress it. nih.govresearchgate.net | The solvent's interaction with reacting species alters their chemical activities, shifting the equilibrium. nih.gov | nih.govresearchgate.net |
| None (Solvent-free) | Serves as a baseline; addition of a polar solvent can enhance the monoester production rate. nih.gov | Solvents can modify the reaction environment and reactant concentrations. nih.gov | nih.gov |
Temperature and pressure are fundamental parameters for controlling the rate and yield of esterification reactions. numberanalytics.comnumberanalytics.com
Temperature : Increasing the reaction temperature generally increases the reaction rate. numberanalytics.comresearchgate.net However, there is often an optimal temperature, as excessively high temperatures can lead to the degradation of reactants or products, formation of unwanted byproducts, and catalyst deactivation. numberanalytics.comresearchgate.net For example, in the production of fatty acid methyl esters, the yield was found to decrease at higher temperatures after a certain reaction time due to degradation phenomena. researchgate.net In another study, 45°C was found to be the ideal temperature, as higher temperatures favored the reverse reaction. scirp.org
Pressure : Adjusting the pressure can also influence the reaction. numberanalytics.com Increased pressure can raise the concentration of reactants, thereby increasing the reaction rate. numberanalytics.com However, operating at high pressures introduces significant equipment costs and safety considerations that must be weighed against the potential benefits. numberanalytics.com Pressure plays a particularly important role when using supercritical fluids as the reaction medium. researchgate.net
For the synthesis of this compound, a temperature profile would need to be established to maximize the reaction rate while minimizing the formation of any potential impurities from side reactions or thermal decomposition.
| Parameter | General Effect | Considerations and Trade-offs | Reference |
|---|---|---|---|
| Temperature | Increases reaction rate as temperature rises. numberanalytics.com | High temperatures can cause degradation of products/catalysts and lead to side reactions. An optimal temperature exists to maximize yield. numberanalytics.comresearchgate.netscirp.org | numberanalytics.comnumberanalytics.comresearchgate.netscirp.org |
| Pressure | Increasing pressure can increase reactant concentration and reaction rate. numberanalytics.com | Higher pressure requires more robust and expensive equipment and introduces safety concerns. numberanalytics.com | numberanalytics.com |
Fischer esterification is a reversible reaction, meaning the reaction reaches an equilibrium that includes reactants, products, and water. researchgate.netjove.com To enhance the yield of the ester, the equilibrium must be shifted toward the products. A common and effective strategy for achieving this is to adjust the stoichiometric ratio of the reactants. numberanalytics.com
According to Le Chatelier's principle, increasing the concentration of one of the reactants will drive the reaction forward. jove.com In practice, an excess of one reactant, typically the alcohol as it is often less expensive and easier to remove, is used. numberanalytics.comresearchgate.net
A 1:1 molar ratio of carboxylic acid to alcohol might only result in a yield of around 70% at equilibrium. jove.com
Using a significant excess of the alcohol (e.g., a 3:1 or higher molar ratio of alcohol to acid) can substantially increase the ester yield. scirp.orgjove.com
However, an extremely large excess of a reactant is not always better. It can complicate the purification process and, in some cases, may not lead to a significant further increase in conversion, or could even decrease it. researchgate.net
For the synthesis of this compound, experiments would be conducted by varying the molar ratio of 3-bromobenzyl alcohol to 2-chlorobenzoic acid to find the optimal balance between achieving a high yield and the practical considerations of cost and purification.
| Alcohol : Acid Molar Ratio | Effect on Yield | Rationale | Reference |
|---|---|---|---|
| 1:1 (Stoichiometric) | Leads to an equilibrium mixture with limited product yield (e.g., ~70%). jove.com | The reverse reaction (hydrolysis) limits the forward reaction. researchgate.netjove.com | researchgate.netjove.com |
| >1:1 (Excess Alcohol) | Increases the yield of the ester by shifting the equilibrium to the right. numberanalytics.comresearchgate.net | Based on Le Chatelier's principle; increases the probability of the forward reaction. jove.com | numberanalytics.comjove.comresearchgate.net |
| Very High Excess | May not significantly increase yield further and can complicate product purification. researchgate.net | Diminishing returns and increased processing costs. researchgate.net | researchgate.net |
Advanced Spectroscopic and X Ray Crystallographic Analysis of 3 Bromobenzyl 2 Chlorobenzoate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation and Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of 3-bromobenzyl 2-chlorobenzoate (B514982). By analyzing the chemical environment of each proton and carbon atom, a complete structural map can be assembled.
Proton (¹H) NMR Studies of Aromatic and Aliphatic Resonances
The ¹H NMR spectrum is expected to show distinct signals for the aliphatic benzylic protons and the eight aromatic protons, which are distributed across two differently substituted benzene (B151609) rings.
Aliphatic Region: A key feature would be a singlet at approximately 5.3-5.4 ppm. This signal corresponds to the two benzylic protons (-CH₂-). Its integration value would be 2H. This region is relatively downfield for aliphatic protons due to the deshielding effects of the adjacent oxygen atom and the 3-bromophenyl ring. For comparison, the benzylic protons in the related compound, benzyl (B1604629) 2-chlorobenzoate, appear at 5.34 ppm. rsc.org
Aromatic Region: The eight aromatic protons are expected to resonate in the range of 7.2 to 8.0 ppm. Due to the substitution patterns, complex splitting (multiplets) is anticipated.
2-Chlorobenzoate Ring: This ring system will exhibit four proton signals. The proton ortho to the carbonyl group is expected to be the most downfield, likely appearing near 7.8-8.0 ppm as a doublet of doublets. The other three protons would appear as a complex multiplet between approximately 7.2 and 7.5 ppm. rsc.org
3-Bromobenzyl Ring: This ring will also show four proton signals. The proton between the bromo and the benzyl ester groups will likely appear as a triplet or a narrow multiplet. The other protons on this ring will contribute to the complex multiplet pattern in the aromatic region. The presence of the bromine atom causes moderate deshielding of the adjacent protons.
Table 1: Predicted ¹H NMR Chemical Shifts for 3-bromobenzyl 2-chlorobenzoate
| Proton Type | Predicted Chemical Shift (ppm) | Expected Multiplicity | Integration |
|---|---|---|---|
| Benzylic (-CH₂-) | 5.3 - 5.4 | Singlet (s) | 2H |
Carbon-13 (¹³C) NMR Investigations of the Carbon Framework
The ¹³C NMR spectrum will provide critical information about the carbon skeleton of the molecule. It is expected to show 14 distinct signals, one for each unique carbon atom.
Carbonyl Carbon: The ester carbonyl carbon (C=O) is the most deshielded and will appear as a weak signal in the range of 164-166 ppm. In benzyl 2-chlorobenzoate, this peak is observed at 165.15 ppm. rsc.org
Aliphatic Carbon: The benzylic carbon (-CH₂-) signal is expected around 67-68 ppm. rsc.org
Aromatic Carbons: The twelve aromatic carbons will resonate between approximately 122 and 136 ppm. The carbons directly bonded to the halogens (C-Cl and C-Br) will have their chemical shifts influenced by the electronegativity and anisotropic effects of the halogens. The carbon attached to the bromine (C-Br) is anticipated around 122 ppm, while the carbon attached to the chlorine (C-Cl) is expected near 133 ppm. rsc.org The quaternary carbons, those without attached protons, will typically show weaker signals.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Type | Predicted Chemical Shift (ppm) |
|---|---|
| Carbonyl (C=O) | 164 - 166 |
| Quaternary Aromatic (C-O, C-C=O, C-CH₂) | 129 - 136 |
| Quaternary Aromatic (C-Cl) | ~133 |
| Quaternary Aromatic (C-Br) | ~122 |
| Aromatic (CH) | 126 - 134 |
Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Mapping
To unambiguously assign the proton and carbon signals and confirm the molecular structure, 2D NMR experiments are essential. wikipedia.org
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically over two to three bonds. longdom.org In the COSY spectrum, cross-peaks would be observed between adjacent protons on each of the aromatic rings, allowing for the mapping of their relative positions. No cross-peaks would be seen for the benzylic protons as they are an isolated singlet.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). wikipedia.org The HSQC spectrum would show a cross-peak connecting the benzylic proton signal (~5.3 ppm) to the benzylic carbon signal (~67 ppm). It would also show correlations for each aromatic C-H pair, aiding in the definitive assignment of the carbon signals for the protonated aromatic carbons.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds (and sometimes four). libretexts.org It is crucial for identifying the connectivity between different fragments of the molecule. Key expected HMBC correlations would include:
A cross-peak from the benzylic protons (-CH₂-) to the carbonyl carbon (C=O), confirming the ester linkage.
Correlations from the benzylic protons to the quaternary carbon and other carbons of the 3-bromophenyl ring.
Correlations from the aromatic protons on the 2-chlorobenzoate ring to the carbonyl carbon.
Infrared (IR) Spectroscopy for Functional Group Vibrational Analysis of this compound
Infrared (IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to specific bond vibrations.
Carbonyl Stretching Frequencies and Electronic Effects
The most prominent feature in the IR spectrum of this compound is expected to be the strong, sharp absorption band corresponding to the ester carbonyl (C=O) stretch. For aromatic esters, this band typically appears in the range of 1715-1735 cm⁻¹. libretexts.org
The position of this band is influenced by electronic effects. The 2-chloro substituent on the benzoate (B1203000) ring is an electron-withdrawing group. This inductive effect can slightly increase the C=O bond order and shift the stretching frequency to a higher wavenumber (e.g., closer to 1730-1740 cm⁻¹) compared to an unsubstituted benzyl benzoate. researchgate.netpg.edu.pl Conjugation with the phenyl ring generally lowers the frequency, but the inductive effect of the ortho-chloro group is expected to be a significant factor. pg.edu.pl
Halogen-Aromatic Ring Vibrations
The vibrations associated with the carbon-halogen bonds are also characteristic.
C-Cl Stretch: The C-Cl stretching vibration is expected to produce a strong to medium intensity band in the fingerprint region, typically between 850 and 550 cm⁻¹. libretexts.org
C-Br Stretch: The C-Br stretch occurs at a lower frequency due to the higher mass of the bromine atom and is expected in the range of 690-515 cm⁻¹. orgchemboulder.comrsc.org
Additionally, the spectrum will display other characteristic absorptions:
Aromatic C-H Stretch: Weak to medium bands will appear just above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹).
Aliphatic C-H Stretch: Medium bands will appear just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).
C-O Stretch: Strong bands corresponding to the ester C-O stretches will be present in the 1300-1000 cm⁻¹ region.
Aromatic C=C Bends: Several medium to sharp bands will appear in the 1600-1450 cm⁻¹ region due to carbon-carbon stretching within the aromatic rings.
C-H Out-of-Plane Bending: Strong bands in the 900-675 cm⁻¹ region will be characteristic of the substitution patterns on the two aromatic rings. uhcl.edu
Table 3: Predicted IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |
|---|---|---|---|
| Aromatic C-H | Stretch | 3100 - 3030 | Medium-Weak |
| Aliphatic C-H | Stretch | 2960 - 2850 | Medium |
| Ester C=O | Stretch | 1740 - 1720 | Strong |
| Aromatic C=C | Stretch | 1600 - 1450 | Medium-Sharp |
| Ester C-O | Stretch | 1300 - 1000 | Strong |
| Aromatic C-H | Out-of-plane bend | 900 - 675 | Strong |
| C-Cl | Stretch | 850 - 550 | Medium-Strong |
Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pathway Analysis
Mass spectrometry is an essential tool for determining the molecular weight and elemental composition of this compound and for mapping its fragmentation patterns under ionization, which helps confirm its structure.
High-resolution mass spectrometry (HRMS) provides the exact mass of a molecule with high precision, allowing for the unambiguous determination of its elemental formula. The molecular formula for this compound is C₁₄H₁₀BrClO₂. Due to the presence of naturally occurring isotopes of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl), the mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion [M]⁺. HRMS can distinguish these isotopic variants, known as isotopologues.
The calculated exact masses for the most abundant isotopologues are presented below. The distinct mass difference and abundance ratio for these peaks provide definitive confirmation of the presence of one bromine and one chlorine atom in the molecule.
Interactive Table 1: Calculated Exact Masses of this compound Isotopologues
| Isotopologue Formula | Exact Mass (Da) | Relative Abundance (%) |
|---|---|---|
| C₁₄H₁₀⁷⁹Br³⁵ClO₂ | 339.96037 | 100.0 |
| C₁₄H₁₀⁸¹Br³⁵ClO₂ | 341.95832 | 97.7 |
| C₁₄H₁₀⁷⁹Br³⁷ClO₂ | 341.95740 | 32.5 |
Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and semi-volatile compounds. It is ideally suited for assessing the purity of a this compound sample. The gas chromatogram would show a primary peak corresponding to the target compound, and the retention time would be characteristic of its volatility and interaction with the GC column.
Furthermore, GC-MS is invaluable for identifying potential volatile byproducts from its synthesis, which typically involves the esterification of 2-chlorobenzoic acid with 3-bromobenzyl alcohol or the reaction of a 2-chlorobenzoyl chloride with 3-bromobenzyl alcohol. Potential impurities that could be detected include unreacted starting materials like 3-bromobenzyl alcohol, 2-chlorobenzoic acid, or related precursors such as 3-bromobenzyl chloride. researchgate.netresearchgate.netchemicalbook.com
The electron ionization (EI) mass spectrum obtained from the GC-MS analysis reveals the compound's fragmentation pathway. For esters, a common fragmentation is the cleavage of the ester bond. libretexts.org For this compound, this would lead to several key fragment ions.
Interactive Table 2: Proposed Mass Spectral Fragmentation Pathway for this compound
| m/z (for ⁷⁹Br, ³⁵Cl) | Proposed Fragment Ion | Description |
|---|---|---|
| 340 | [C₁₄H₁₀BrClO₂]⁺ | Molecular ion |
| 169 | [C₇H₆Br]⁺ | 3-Bromobenzyl cation, from cleavage of the C-O ester bond. |
| 139 | [C₇H₄ClO]⁺ | 2-Chlorobenzoyl cation, from cleavage of the O-CH₂ bond. massbank.eu |
| 111 | [C₇H₄Cl]⁺ | Loss of CO from the 2-chlorobenzoyl cation. |
X-ray Crystallography for Solid-State Structure Determination of this compound and its Derivatives
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While specific crystallographic data for this compound is not available, analysis of closely related structures allows for a detailed prediction of its solid-state characteristics. iucr.orgnih.govunimelb.edu.au
The arrangement of molecules in a crystal, known as crystal packing, is dictated by a variety of non-covalent intermolecular interactions. nih.gov Given the functional groups present in this compound, a rich network of such interactions is expected.
Halogen Bonding: The presence of both bromine and chlorine atoms makes halogen bonding a highly probable and significant interaction in directing the crystal packing. newji.ainih.gov A halogen bond is a directional interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site. nih.gov Potential halogen bonds could form between the bromine or chlorine atom of one molecule and an oxygen atom of the ester group on a neighboring molecule (Br···O or Cl···O). acs.orgrsc.org
π-π Stacking: The two aromatic rings (the 3-bromophenyl and 2-chlorophenyl moieties) can interact with those of adjacent molecules through π-π stacking. These interactions, where the electron-rich π systems overlap, would likely contribute to the formation of layered or stacked structural motifs. nih.gov
Hydrogen Bonding: While the molecule lacks strong hydrogen bond donors like -OH or -NH, weak C-H···O hydrogen bonds are expected. The hydrogen atoms on the aromatic rings and the methylene (B1212753) bridge can act as weak donors, interacting with the electronegative oxygen atoms of the carbonyl group on adjacent molecules. researchgate.net
Interactive Table 3: Expected Intermolecular Interactions in Crystalline this compound
| Interaction Type | Donor | Acceptor | Expected Role in Crystal Packing |
|---|---|---|---|
| Halogen Bond | C-Br, C-Cl | O=C (carbonyl oxygen) | Formation of chains or sheets, high directionality. acs.org |
| π-π Stacking | 3-bromophenyl ring, 2-chlorophenyl ring | Aromatic ring on adjacent molecule | Stabilizes layered structures. |
Polymorphism is the ability of a compound to crystallize in more than one distinct crystal structure, with each form possessing different physical properties. rsc.org Molecules like this compound, which have conformational flexibility and multiple sites for intermolecular interactions, are prone to polymorphism. Different crystallization conditions (e.g., solvent, temperature) could favor different molecular conformations or packing arrangements, leading to distinct polymorphs.
Crystal engineering studies aim to control and design crystal structures to achieve desired properties. newji.airsc.org By understanding the interplay of the halogen bonds, π-π stacking, and hydrogen bonds, it would be possible to design novel multi-component crystals (cocrystals) of this compound with other molecules. This approach could be used to modify the physical properties of the solid material. nih.gov
Mechanistic Investigations and Transformative Reactions of 3 Bromobenzyl 2 Chlorobenzoate
Ester Linkage Reactivity: Hydrolysis and Saponification Kinetics
The ester group in 3-bromobenzyl 2-chlorobenzoate (B514982) is susceptible to cleavage under both acidic and basic conditions. The kinetics and preferred pathways of these reactions are influenced by the electronic effects of the halogen substituents on both aromatic rings.
Acid-catalyzed hydrolysis of esters is a reversible process that results in the formation of a carboxylic acid and an alcohol. dalalinstitute.com For 3-bromobenzyl 2-chlorobenzoate, this would yield 2-chlorobenzoic acid and 3-bromobenzyl alcohol. The reaction typically proceeds through one of two primary mechanisms, designated A_AC_2 (acid-catalyzed, acyl-oxygen cleavage, bimolecular) or A_AL_1 (acid-catalyzed, alkyl-oxygen cleavage, unimolecular). ucoz.com
The most common pathway for esters of primary and secondary alcohols is the A_AC_2 mechanism. ucoz.com This process involves the following steps:
Protonation of the Carbonyl: The carbonyl oxygen of the ester is protonated by the acid catalyst, which increases the electrophilicity of the carbonyl carbon. dalalinstitute.comlibretexts.org
Nucleophilic Attack: A molecule of water acts as a nucleophile and attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate. libretexts.org
Proton Transfer: A proton is transferred from the attacking water molecule to the oxygen of the leaving alcohol group. libretexts.org
Leaving Group Removal: The protonated alcohol (3-bromobenzyl alcohol) is eliminated, and the carbonyl group is reformed by deprotonation to yield 2-chlorobenzoic acid and regenerate the acid catalyst. libretexts.org
Alternatively, because this compound possesses a benzylic group, the A_AL_1 mechanism is also plausible. This pathway is favored when the alcohol portion can form a stable carbocation. ucoz.com In this case, protonation of the ester would be followed by the departure of the 2-chlorobenzoic acid leaving group to form a resonance-stabilized 3-bromobenzyl carbocation. This carbocation would then be captured by water to form 3-bromobenzyl alcohol. The stability of benzylic carbocations makes this an important potential pathway. ucoz.combits-pilani.ac.in
Base-catalyzed hydrolysis, or saponification, is an irreversible reaction that converts an ester into a carboxylate salt and an alcohol. masterorganicchemistry.com For this compound, treatment with a strong base like sodium hydroxide (B78521) yields sodium 2-chlorobenzoate and 3-bromobenzyl alcohol.
The predominant mechanism for saponification is the B_AC_2 (base-catalyzed, acyl-oxygen cleavage, bimolecular) pathway. epa.gov The steps are as follows:
Nucleophilic Attack: A hydroxide ion directly attacks the electrophilic carbonyl carbon of the ester.
Formation of a Tetrahedral Intermediate: This attack results in the formation of a negatively charged tetrahedral intermediate. This step is typically the rate-determining step. nih.gov
Elimination of the Alkoxide: The intermediate collapses, expelling the 3-bromobenzyl alkoxide as the leaving group and forming 2-chlorobenzoic acid.
Kinetic studies on related substituted benzyl (B1604629) and phenyl benzoates show that electron-withdrawing substituents on the benzoic acid portion generally increase the rate of saponification by making the carbonyl carbon more susceptible to nucleophilic attack. oup.comresearchgate.net Therefore, the 2-chloro substituent is expected to accelerate the hydrolysis rate compared to an unsubstituted benzyl benzoate (B1203000).
| Hydrolysis Condition | Typical Mechanism | Products | Key Features |
| Acidic (e.g., H₂O, H⁺) | A_AC_2 or A_AL_1 ucoz.com | 2-Chlorobenzoic acid, 3-Bromobenzyl alcohol | Reversible; involves protonation of the carbonyl; A_AL_1 possible due to stable benzylic carbocation. ucoz.comlibretexts.org |
| Basic (e.g., NaOH, H₂O) | B_AC_2 epa.gov | Sodium 2-chlorobenzoate, 3-Bromobenzyl alcohol | Irreversible; rate-determining attack by OH⁻; final step is an acid-base reaction. masterorganicchemistry.comnih.gov |
Reactions at the Bromobenzyl Moiety
The C-Br bond at the benzylic position of the 3-bromobenzyl group is a key site for a variety of chemical transformations, distinct from the reactivity of the ester linkage.
The benzylic bromide functionality allows this compound to undergo nucleophilic substitution, where the bromide ion is replaced by a nucleophile. Benzylic halides are unique in that they can react readily via both S_N_1 and S_N_2 mechanisms. quora.comyoutube.com The operative pathway depends on the reaction conditions, such as the nature of the nucleophile, the solvent, and the temperature.
S_N_2 Mechanism: As a primary benzylic halide, the 3-bromobenzyl group is sterically accessible, favoring the S_N_2 pathway. ucalgary.ca This mechanism involves a concerted, bimolecular step where the nucleophile attacks the carbon atom from the side opposite the bromine leaving group. masterorganicchemistry.com The reaction rate depends on the concentrations of both the substrate and the nucleophile. bits-pilani.ac.inmasterorganicchemistry.com Strong nucleophiles and polar aprotic solvents typically promote the S_N_2 reaction.
S_N_1 Mechanism: The S_N_1 pathway proceeds through a two-step mechanism involving the formation of a carbocation intermediate. masterorganicchemistry.com Benzylic halides are particularly susceptible to this mechanism because the resulting benzylic carbocation is highly stabilized by resonance, delocalizing the positive charge over the aromatic ring. bits-pilani.ac.inquora.com This mechanism is favored by conditions that promote carbocation stability, such as polar protic solvents and weak nucleophiles. quora.com Although the 3-bromobenzyl group is primary, the significant stability of the intermediate carbocation means the S_N_1 pathway can compete with or even dominate the S_N_2 pathway under the right conditions. youtube.com
| Mechanism | Rate Law | Stereochemistry | Favored By |
| S_N_1 | Rate = k[Substrate] | Racemization | Polar protic solvents, weak nucleophiles, stable carbocation. bits-pilani.ac.inquora.commasterorganicchemistry.com |
| S_N_2 | Rate = k[Substrate][Nucleophile] | Inversion of configuration | Strong nucleophiles, polar aprotic solvents, less steric hindrance. bits-pilani.ac.inucalgary.camasterorganicchemistry.com |
While the compound already contains a bromo-substituent on the benzyl group, further radical reactions can occur at the benzylic C-H bonds if they are present in a precursor molecule like 3-bromotoluene. The benzylic C-H bonds are significantly weaker than typical sp³ C-H bonds because homolytic cleavage leads to a resonance-stabilized benzylic radical. libretexts.org
A common method for benzylic bromination is the Wohl-Ziegler reaction, which uses N-bromosuccinimide (NBS) in the presence of a radical initiator (like AIBN or peroxide) or light. libretexts.orgmasterorganicchemistry.com The reaction proceeds via a free-radical chain mechanism:
Initiation: The initiator generates a small concentration of bromine radicals (Br•).
Propagation: The bromine radical abstracts a benzylic hydrogen atom to form HBr and a stable benzylic radical. This benzylic radical then reacts with a molecule of Br₂ (generated in low concentration from the reaction of NBS and HBr) to form the benzylic bromide product and a new bromine radical, which continues the chain.
Termination: The reaction ceases when radicals combine with each other.
This reaction is highly selective for the benzylic position. khanacademy.org For this to be relevant to this compound, one would consider the synthesis of its precursor, 3-bromobenzyl bromide, from 3-bromotoluene. ecust.edu.cn
The reactivity of the benzylic bromide via nucleophilic substitution (as discussed in 4.2.1) provides a versatile route to a wide array of derivatives, where the ester moiety remains intact.
Benzylic Ethers: Ethers can be synthesized via the Williamson ether synthesis, where an alcohol is deprotonated with a base (like NaH) to form an alkoxide, which then acts as a nucleophile to displace the bromide from the benzylic carbon. organic-chemistry.orgrsc.org This method is effective for preparing a variety of benzylic ethers. google.com
Benzylic Amines: Reaction of the benzylic bromide with ammonia, primary amines, or secondary amines can produce the corresponding primary, secondary, or tertiary benzylic amines. gjesrm.comorganic-chemistry.orgorganic-chemistry.org This transformation is a standard method for introducing a nitrogen-containing functional group at the benzylic position. guidechem.com
Other Derivatives: The synthetic utility extends to the formation of C-C bonds and other C-heteroatom bonds. For instance, reaction with cyanide ions yields nitriles, which can be further hydrolyzed to carboxylic acids. Reactions with organometallic reagents, such as Grignard or organocuprate reagents, can also be used to form new carbon-carbon bonds, although the reactivity of the ester group would need to be considered. cymitquimica.comresearchgate.net
Reactivity of the Chlorinated Benzoate Moiety
The reactivity of the 2-chlorobenzoate portion of the molecule is governed by the electronic effects of the chloro and ester substituents on the aromatic ring.
Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. savemyexams.com The directing influence of the existing substituents is crucial in determining the position of the incoming electrophile. In the 2-chlorobenzoate ring, there are two substituents to consider: the chlorine atom and the ester group (-COOR).
Chlorine (-Cl): This is an ortho-, para-directing group due to the ability of its lone pairs to stabilize the intermediate carbocation (arenium ion) through resonance. However, due to its electronegativity, it is also a deactivating group, making the ring less reactive towards electrophiles than benzene (B151609) itself.
Ester (-COOR): This group is strongly deactivating and a meta-director. Its carbonyl group withdraws electron density from the ring, destabilizing the arenium ion intermediate, particularly when the attack is at the ortho or para positions.
Given that both substituents are deactivating, the 2-chlorobenzoate ring is expected to be significantly less reactive in EAS reactions compared to benzene. The directing effects are conflicting. However, the ester group's meta-directing effect is generally strong. The positions meta to the ester are C4 and C6. The position ortho to the chlorine is C3 and para is C5. The combined effect would likely direct incoming electrophiles to the C-4 and C-6 positions, which are meta to the strongly deactivating ester group and avoid steric hindrance from the C-2 chloro substituent. For example, nitration would be expected to yield primarily 3-bromobenzyl 2-chloro-4-nitrobenzoate and 3-bromobenzyl 2-chloro-6-nitrobenzoate.
Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. Unlike SN1 and SN2 reactions, SNAr typically requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. iucr.orgsigmaaldrich.com
In this compound, the leaving group is the chlorine atom at the C-2 position. The ester group at C-1 is in the ortho position. The ester is an electron-withdrawing group, which is a prerequisite for activating the ring towards nucleophilic attack. This activation occurs because the electron-withdrawing group can stabilize the negative charge of the intermediate Meisenheimer complex. beilstein-journals.org Therefore, the chlorine substituent on the benzoate moiety represents a potential site for nucleophilic aromatic substitution. bohrium.com However, the reaction may require harsh conditions, such as high temperatures and a strong nucleophile, as the activating effect of a single ester group might be moderate. Reactions with nucleophiles like alkoxides, amines, or thiolates could potentially replace the chlorine atom.
Cross-Coupling Reactions Involving Halogenated Aromatic Centers
This molecule features two different carbon-halogen bonds: a C(sp²)-Br bond on the benzyl ring and a C(sp²)-Cl bond on the benzoate ring. In palladium-catalyzed cross-coupling reactions, the general order of reactivity for aryl halides is I > Br > Cl. nih.gov This differential reactivity allows for selective functionalization, with reactions preferentially occurring at the more reactive C-Br bond of the 3-bromobenzyl unit.
Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds. wikipedia.org
Suzuki-Miyaura Coupling: This reaction couples an organoboron species (like a boronic acid) with an organic halide. rsc.orgsigmaaldrich.com Reacting this compound with an arylboronic acid in the presence of a palladium catalyst and a base would selectively form a new C-C bond at the C-3 position of the benzyl ring. wikipedia.orgnih.gov
Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene. acs.orgorganic-chemistry.orgresearchgate.net Under typical Heck conditions, this compound would react with an alkene to introduce a vinyl group at the C-Br position.
Sonogashira Coupling: This reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, using a palladium catalyst and a copper(I) co-catalyst. savemyexams.comnih.gov This would allow for the introduction of an alkynyl group at the C-3 position of the benzyl moiety.
Stille Reaction: The Stille reaction couples an organic halide with an organotin compound. This method could also be used to functionalize the C-Br bond selectively.
Coupling at the less reactive C-Cl bond is also possible but would require more specialized and highly active catalyst systems, often involving bulky, electron-rich phosphine (B1218219) ligands, which have been developed specifically for the activation of aryl chlorides.
| Reaction | Coupling Partner | Typical Catalyst System | Expected Product Structure |
|---|---|---|---|
| Suzuki-Miyaura | Ar-B(OH)₂ | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | Aryl-substituted benzyl ester |
| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂, PPh₃, Base (e.g., Et₃N) | Vinyl-substituted benzyl ester |
| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | Alkynyl-substituted benzyl ester |
| Stille | Organostannane (e.g., R-SnBu₃) | Pd(PPh₃)₄ | Alkyl/Aryl-substituted benzyl ester |
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used to form carbon-nitrogen bonds. This reaction has become a central method for synthesizing arylamines from aryl halides.
Similar to the C-C coupling reactions, the Buchwald-Hartwig amination of this compound would be expected to proceed selectively at the more reactive C-Br bond. The reaction typically employs a palladium catalyst in conjunction with a specialized phosphine ligand (e.g., XPhos, BINAP) and a strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS). This would allow for the introduction of a primary or secondary amine at the C-3 position of the benzyl ring, leading to the synthesis of various aminobenzyl ester derivatives. Copper-catalyzed amination (Ullmann condensation) could also be employed, particularly for the C-Cl bond, though often requiring higher temperatures. nih.gov
| Amine Type | Reagent | Typical Catalyst System | Expected Product Structure |
|---|---|---|---|
| Primary Amine | R-NH₂ | Pd₂(dba)₃, XPhos, NaOt-Bu | N-substituted-3-aminobenzyl 2-chlorobenzoate |
| Secondary Amine | R₂NH | Pd(OAc)₂, BINAP, Cs₂CO₃ | N,N-disubstituted-3-aminobenzyl 2-chlorobenzoate |
| Ammonia Surrogate | Benzophenone Imine | Pd(OAc)₂, Xantphos, NaOt-Bu | 3-Aminobenzyl 2-chlorobenzoate (after hydrolysis) |
Reduction and Oxidation Reactions of this compound
The functional groups within this compound are susceptible to both reduction and oxidation under appropriate conditions.
Reduction Reactions
The primary sites for reduction are the ester carbonyl group and the carbon-halogen bonds.
Ester Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) would readily reduce the ester functional group. This reaction would cleave the ester bond and reduce the resulting carboxylate and benzyl portions to their corresponding alcohols. The expected products would be 3-bromobenzyl alcohol and 2-chlorobenzyl alcohol .
Dehalogenation: Catalytic hydrogenation (e.g., H₂ with a palladium on carbon catalyst) can lead to reductive cleavage of carbon-halogen bonds (hydrodehalogenation). The C-Br bond is generally more susceptible to this reduction than the C-Cl bond. Under controlled conditions, it might be possible to selectively remove the bromine atom to yield benzyl 2-chlorobenzoate. Harsher conditions could lead to the removal of both halogen atoms and potentially the reduction of the aromatic rings. Some reducing systems, like sodium borohydride (B1222165) with a copper(II) salt, have been shown to leave halogenated aromatic compounds intact while reducing other functional groups. beilstein-journals.org
Oxidation Reactions
The benzylic position (the -CH₂- group) is the most likely site for oxidation.
Benzylic Oxidation: The enhanced reactivity of the benzylic C-H bonds makes this position susceptible to oxidation. Oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) could oxidize the benzylic methylene (B1212753) group. Mild oxidation might yield the corresponding ketone, 3-bromobenzoyl 2-chlorobenzoate . More vigorous oxidation could lead to cleavage of the benzylic C-O bond or oxidation of the benzyl ring. The benzyl ether group can also be cleaved oxidatively using ozone.
Photochemical and Electrochemical Transformations
The study of photochemical and electrochemical reactions of this compound provides insight into its reactivity under conditions of light and electrical energy. While direct experimental data for this specific molecule is not extensively available in public literature, its behavior can be inferred from the well-established transformations of its constituent functional groups: the bromobenzyl moiety and the chlorobenzoate moiety.
Photochemical Transformations
The photochemical behavior of this compound is expected to be dominated by the cleavage of its carbon-halogen bonds upon exposure to ultraviolet (UV) radiation. Aryl halides are known to undergo photodehalogenation through a radical chain reaction mechanism. worktribe.comworktribe.comacs.org The initiation step typically involves the homolytic cleavage of the carbon-halogen bond to form an aryl radical and a halogen atom.
For this compound, two primary photochemical cleavage pathways are plausible:
C-Br Bond Cleavage: The carbon-bromine bond is generally weaker than the carbon-chlorine bond, making its cleavage more likely under photolytic conditions. This would lead to the formation of a 3-(2-chlorobenzoyloxy)benzyl radical and a bromine radical.
C-Cl Bond Cleavage: While less probable than C-Br bond cleavage, the cleavage of the carbon-chlorine bond on the benzoate ring can also occur, yielding a 2-carboxy(3-bromobenzyl)phenyl radical and a chlorine radical.
The resulting radicals can then participate in a variety of secondary reactions, such as hydrogen abstraction from the solvent, dimerization, or intramolecular cyclization, leading to a range of photoproducts. The presence of a solvent that can act as a hydrogen donor, like methanol, facilitates the dehalogenation process. worktribe.comworktribe.com
Another potential photochemical reaction is the photo-Fries rearrangement of the ester group, although this is generally less efficient for benzoates compared to other esters. This rearrangement would involve the cleavage of the ester linkage and subsequent migration of the benzoyl group to the aromatic ring of the benzyl moiety.
Table 1: Plausible Photochemical Reactions of this compound
| Reaction Type | Initial Step | Potential Products |
| Photodebromination | Homolytic cleavage of the C-Br bond | 3-benzyl 2-chlorobenzoate, Dimerized products |
| Photodechlorination | Homolytic cleavage of the C-Cl bond | 3-bromobenzyl benzoate, Dimerized products |
| Photo-Fries Rearrangement | Cleavage of the ester C-O bond | Hydroxy-aroyl-bromobenzyl ketones |
Theoretical and Computational Chemistry Studies of 3 Bromobenzyl 2 Chlorobenzoate
Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Insights
Development of Molecular Descriptors
The development of molecular descriptors for 3-bromobenzyl 2-chlorobenzoate (B514982) would typically involve computational chemistry software to calculate a range of values that encode its structural and electronic features. These descriptors are fundamental in quantitative structure-property relationship (QSPR) and quantitative structure-activity relationship (QSAR) studies.
Examples of molecular descriptors that could be calculated include:
Topological Descriptors: These are derived from the 2D representation of the molecule and describe aspects like size, shape, and branching.
Geometrical Descriptors: These are calculated from the 3D coordinates of the molecule and include information about its volume and surface area.
Quantum-Chemical Descriptors: Derived from quantum mechanical calculations, these descriptors provide insights into the electronic properties of the molecule, such as orbital energies (HOMO, LUMO), partial charges, and dipole moment.
Without specific studies, a data table of molecular descriptors for 3-bromobenzyl 2-chlorobenzoate cannot be provided.
Correlation with Physico-Chemical Properties
Once calculated, molecular descriptors would be used to build mathematical models that correlate them with various physico-chemical properties of this compound. These properties are crucial for understanding the compound's behavior in different environments.
Key physico-chemical properties that could be predicted include:
Boiling point
Melting point
Solubility
Vapor pressure
LogP (octanol-water partition coefficient)
A typical QSPR study would involve establishing a statistically significant relationship between a set of descriptors and a specific property. However, no such correlation studies have been published for this compound.
Prediction of Spectroscopic Parameters from Computational Models
Computational models, particularly those based on density functional theory (DFT), are powerful tools for predicting the spectroscopic parameters of molecules. These predictions are invaluable for interpreting experimental spectra and confirming the structure of a synthesized compound.
For this compound, computational methods could predict:
¹H and ¹³C NMR Chemical Shifts: These predictions would help in the assignment of peaks in experimental NMR spectra.
Infrared (IR) Vibrational Frequencies: Calculated IR spectra can be compared with experimental data to identify characteristic functional group vibrations.
UV-Vis Absorption Spectra: Time-dependent DFT (TD-DFT) calculations could predict the electronic transitions and the corresponding absorption wavelengths.
In the absence of any published computational work on this compound, no data tables of predicted spectroscopic parameters can be presented.
Advanced Applications and Derivatization Strategies of 3 Bromobenzyl 2 Chlorobenzoate in Chemical Sciences
Role as a Versatile Synthetic Building Block and Chemical Intermediate
The presence of two different halogen atoms on separate aromatic rings, combined with a cleavable ester linkage, makes 3-bromobenzyl 2-chlorobenzoate (B514982) a highly adaptable building block in organic synthesis. The bromine and chlorine atoms offer orthogonal reactivity, allowing for selective functionalization, while the ester can be hydrolyzed to yield two simpler, yet still valuable, chemical intermediates: 3-bromobenzyl alcohol and 2-chlorobenzoic acid. guidechem.comwikipedia.org
Precursor for Complex Organic Molecules
The true synthetic potential of 3-bromobenzyl 2-chlorobenzoate lies in its capacity to serve as a starting point for more intricate molecular architectures. The individual components, accessible through ester hydrolysis, are themselves important precursors. guidechem.comlkouniv.ac.in 3-Bromobenzyl alcohol is utilized as an intermediate in the synthesis of pharmaceuticals and agrochemicals. guidechem.comontosight.aibuyersguidechem.com The bromine atom on the benzyl (B1604629) ring is particularly amenable to a wide range of palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. These reactions are cornerstones of modern organic synthesis for forming new carbon-carbon and carbon-heteroatom bonds. For instance, the 3-bromobenzyl group can be coupled with various boronic acids (Suzuki), alkenes (Heck), or terminal alkynes (Sonogashira) to introduce diverse substituents at this position. This has been demonstrated in the synthesis of complex macrocyclic compounds where N,N'-bis(3-bromobenzyl)-substituted diazacrown ethers are used as key intermediates. mdpi.com
Similarly, the 2-chlorobenzoic acid moiety is a well-established precursor in the synthesis of dyes, drugs, and food additives. wikipedia.org The chlorine atom, though generally less reactive than bromine in cross-coupling reactions, can still undergo nucleophilic aromatic substitution or be targeted by specific catalytic systems. researchgate.net Furthermore, the carboxylic acid group can be converted into a wide array of other functional groups, including amides, esters, and acid chlorides, providing another handle for molecular elaboration. multichemindia.com For example, 2-chlorobenzoic acid is a key starting material for producing nonsteroidal anti-inflammatory drugs (NSAIDs) and various other therapeutic agents. multichemindia.comnih.gov
The dianions generated from 3-chlorobenzoic acids can be trapped with electrophiles to create a variety of 2-substituted derivatives, showcasing the potential for functionalization at the position ortho to the chlorine. acs.org
| Reaction Type | Reactive Site | Potential Reagents/Conditions | Resulting Structure/Product Class |
| Suzuki Coupling | C-Br bond (on benzyl ring) | Aryl/vinyl boronic acids, Pd catalyst, base | Biaryl compounds, styrenes |
| Heck Coupling | C-Br bond (on benzyl ring) | Alkenes, Pd catalyst, base | Substituted alkenes |
| Sonogashira Coupling | C-Br bond (on benzyl ring) | Terminal alkynes, Pd/Cu catalyst, base | Aryl-alkynes |
| Ester Hydrolysis | Ester linkage (-COO-) | Acid or base (e.g., NaOH, H₂SO₄) | 3-bromobenzyl alcohol + 2-chlorobenzoic acid |
| Amidation | Carboxyl group (from hydrolyzed ester) | Amines, coupling agents (e.g., EDCI) | Amides |
| Nucleophilic Substitution | C-Cl bond (on benzoate (B1203000) ring) | Amines, alkoxides (under specific conditions) | Substituted benzoic acid derivatives |
Ligands and Organocatalysts in Chemical Reactions
While this compound is not itself a ligand or catalyst, its derivatives are valuable precursors for creating these important chemical tools. The development of new catalysts is crucial for enabling efficient and selective chemical transformations. rsc.org
The 2-chlorobenzoic acid fragment is particularly useful in this regard. Through nucleophilic displacement of the chloride, functional groups capable of coordinating to metal centers can be introduced. A well-known example is the reaction of 2-chlorobenzoic acid with diphenylphosphine, which yields 2-diphenylphosphinobenzoic acid. wikipedia.org This phosphine-carboxylic acid is a bidentate ligand used in coordination chemistry and catalysis. Similarly, reacting 2-chlorobenzoic acid with various aminothiazoles under Ullmann condensation conditions produces N-aryl aminothiazole derivatives, which are scaffolds with potential ligating properties. researchgate.net The synthesis of metal-organic frameworks (MOFs) and coordination polymers often relies on ligands derived from functionalized benzoic acids. nih.govacs.org For instance, N-salicylidene-2-amino-5-chlorobenzoic acid has been used to create complex manganese-based coordination polymers. mdpi.com
The field of organocatalysis, which uses small organic molecules to catalyze reactions, also benefits from precursors like halogenated benzoic acids. The acidity and electronic properties of proline-derived organocatalysts, for example, can be fine-tuned by introducing substituents on an aromatic ring, including halogens. acs.org While not a direct application, derivatives of this compound could be incorporated into more complex structures designed to act as organocatalysts, where the halogen atoms influence the electronic environment and steric bulk of the catalytic pocket. For example, hypervalent iodine compounds, used as halogen-bonding organocatalysts, can be synthesized from halogenated aromatic precursors. researchgate.net
Development in Advanced Materials Science
The structural features of this compound make it and its derivatives interesting candidates for the development of advanced materials. The presence of two aromatic rings and two halogen atoms allows for its incorporation into polymers and functional organic materials with specific, tailored properties.
Polymer and Resin Precursors with Tailored Properties
Difunctional molecules are the fundamental building blocks for step-growth polymerization, also known as polycondensation. gdckulgam.edu.in A molecule like this compound, possessing two halogen atoms, could theoretically act as a monomer in polycondensation reactions. For example, palladium-catalyzed polycondensation methods, such as Suzuki polycondensation, utilize di-halogenated monomers to create conjugated polymers. chemrxiv.org Direct arylation polymerization (DAP) is another technique that couples aryl halides with C-H bonds, offering a more atom-economical route to polymer synthesis. researchgate.net The differential reactivity of the C-Br and C-Cl bonds could allow for controlled, stepwise polymerizations to create highly ordered copolymers.
Furthermore, derivatives of this compound can be tethered to solid supports to create functional resins. For instance, precursors like 3-bromobenzaldehyde (B42254) can be attached to polystyrene resins and subsequently modified, demonstrating a pathway for creating resin-supported reagents and catalysts for applications in areas like radiolabeling. researchgate.net Poly(aryl ethers) are a class of tough, linear polymers with high thermal and chemical stability, often synthesized via nucleophilic polycondensation from dihalogenated aromatic precursors. google.com
| Polymer/Material Type | Role of this compound Motif | Potential Synthetic Method | Resulting Material Properties |
| Conjugated Polymers | Monomer unit | Suzuki or Stille Polycondensation, Direct Arylation Polymerization (DAP) | Tunable electronic/optical properties, semiconducting |
| Poly(aryl ethers) | Monomer unit | Nucleophilic Aromatic Substitution Polycondensation | High thermal stability, chemical resistance |
| Functional Resins | Reactive precursor for surface functionalization | Attachment via C-Br bond to a polymer backbone | Solid-supported catalysts, reagents for purification |
Components in Functional Organic Materials (e.g., for optical or electronic applications)
The incorporation of halogen atoms into organic molecules significantly influences their electronic properties, crystal packing, and intermolecular interactions. These modifications are critical for designing functional organic materials for optical and electronic applications. Halogenated benzoates and related aromatic compounds have been investigated for their role in creating materials with useful properties. dss.go.th
For example, coordination complexes of metals with 2-chlorobenzoate and other ligands have been synthesized and studied for their structural and potential antiviral properties, indicating the utility of the 2-chlorobenzoate moiety in creating functional molecular materials. nih.gov Benzoate derivatives, including methyl benzoate, have also been explored as non-toxic, halogen-free additives to optimize film morphology and improve charge transport in organic solar cells. bohrium.com The introduction of adamantane (B196018) moieties to 2-chlorobenzoate derivatives has been shown to yield compounds with significant antioxidant properties, demonstrating how modifying the ester portion can lead to functional molecules. mdpi.com The inherent properties of the 3-bromobenzyl and 2-chlorobenzoate groups could be harnessed in the design of liquid crystals, organic light-emitting diodes (OLEDs), or other electronic components where tuning of the highest occupied and lowest unoccupied molecular orbital (HOMO/LUMO) energy levels is essential.
Exploration as Agrochemical Precursors (excluding direct pesticidal use)
Halogenated aromatic compounds are foundational in the agrochemical industry. Both 3-bromobenzyl alcohol and 2-chlorobenzoic acid, the hydrolysis products of the title compound, are recognized as intermediates in the synthesis of agrochemicals. guidechem.commultichemindia.comontosight.aithermofisher.kr The term "precursor" is key, as the final active products are often more complex molecules derived from these simpler building blocks.
2-Chlorobenzoic acid is used as an intermediate in the production of herbicides, pesticides, and fungicides. multichemindia.comontosight.ai For example, it is a starting material for certain classes of synthetic auxin herbicides. Similarly, the 3-bromobenzyl moiety is found in the structure of various experimental and commercial agrochemicals. Thymol derivatives containing a 1,2,3-triazole moiety, synthesized from precursors including those with 3-bromophenyl groups, have shown promise as novel fungicides. acs.org The microbial degradation of halogenated aromatics like chlorobenzoates is also a significant area of research, focused on the environmental fate of these compounds. nih.gov
The role of this compound in this context is as a stable, storable precursor that can be readily converted into these more immediate synthetic building blocks as needed.
| Agrochemical Class | Precursor Moiety | Example of Synthetic Transformation |
| Herbicides | 2-Chlorobenzoic acid | Used as a scaffold for building synthetic auxin analogues. |
| Fungicides | 2-Chlorobenzoic acid / 3-Bromobenzyl group | Incorporation into heterocyclic structures like triazoles or quinolines. multichemindia.comacs.org |
| Insecticides | 2-Chlorobenzoic acid | Serves as a starting point for complex amide-based insecticides. |
Design and Synthesis of Novel Ester Derivatives with Modified Functionality
The chemical architecture of this compound offers multiple sites for modification, including the bromine and chlorine substituents, the aromatic rings, and the ester linkage itself. These sites can be selectively targeted to synthesize a diverse library of new ester derivatives with modified functionalities. The design of such derivatives is often guided by the desired application, which can range from materials science to medicinal chemistry.
A key strategy in designing new derivatives involves leveraging the reactivity of the C-Br bond. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are highly effective for introducing new aryl, heteroaryl, or alkyl groups at the 3-position of the benzyl ring. This allows for the systematic variation of substituents to probe structure-activity relationships in various contexts. For example, coupling with boronic acids containing fluorescent moieties could lead to the development of novel molecular probes.
Another approach is to modify the 2-chlorobenzoate ring. While the chlorine atom is generally less reactive in cross-coupling reactions than bromine, it can undergo nucleophilic aromatic substitution under specific conditions, or it can be targeted in copper-catalyzed amination reactions. researchgate.net This opens up pathways to introduce amine functionalities, which are prevalent in biologically active molecules.
Furthermore, the ester linkage itself can be a point of diversification. Hydrolysis of the ester bond yields 3-bromobenzyl alcohol and 2-chlorobenzoic acid. nih.gov These intermediates can then be re-esterified with a wide range of carboxylic acids or alcohols, respectively, to generate a library of new esters with diverse properties. For instance, esterification of 3-bromobenzyl alcohol with long-chain fatty acids could produce derivatives with altered lipophilicity.
The following table outlines some potential synthetic strategies for creating novel derivatives from this compound and the types of functional groups that can be introduced.
| Reaction Type | Target Site | Reagents and Conditions | Introduced Functionality | Potential Application |
| Suzuki-Miyaura Coupling | C-Br bond on benzyl ring | Pd catalyst, base, boronic acid (e.g., phenylboronic acid) | Aryl, heteroaryl, alkyl groups | Modified electronic properties, fluorescent probes |
| Buchwald-Hartwig Amination | C-Br bond on benzyl ring | Pd catalyst, base, amine | Primary or secondary amines | Introduction of basic centers, precursors for amides |
| Sonogashira Coupling | C-Br bond on benzyl ring | Pd/Cu catalyst, base, terminal alkyne | Alkynyl groups | Rigid structural extensions, precursors for further reactions |
| Ester Hydrolysis | Ester linkage | Acid or base catalysis (e.g., NaOH, H₂SO₄) | Carboxylic acid and alcohol | Intermediates for new ester synthesis |
| Re-esterification | Carboxyl or hydroxyl group | Acid catalyst, corresponding alcohol or carboxylic acid | Diverse ester functionalities | Tuning of physical and chemical properties |
| Nucleophilic Aromatic Substitution | C-Cl bond on benzoate ring | Strong nucleophile (e.g., NaOMe), high temperature | Methoxy or other nucleophilic groups | Alteration of electronic properties on the benzoate ring |
These synthetic routes allow for the creation of a wide range of derivatives. For example, a Suzuki coupling could yield 3-phenylbenzyl 2-chlorobenzoate, which would have a different conformational profile and electronic distribution compared to the parent compound. Similarly, a Buchwald-Hartwig amination could introduce a morpholine (B109124) or piperazine (B1678402) moiety, significantly altering the polarity and potential biological activity of the molecule.
The successful synthesis of these new derivatives would be confirmed by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and mass spectrometry to verify the new chemical structures.
Analytical Derivatization Methods for Trace Analysis and Detection (e.g., in complex mixtures)
The detection and quantification of this compound and its derivatives at trace levels in complex matrices, such as environmental samples or biological fluids, often require derivatization to enhance analytical performance. researchgate.net Analytical derivatization chemically modifies the analyte to a new compound with properties that are more suitable for a given analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS). researchgate.netmdpi.comepa.gov
The primary goals of derivatization are to improve detectability, enhance separation efficiency, and increase the volatility of the analyte for GC analysis. For a compound like this compound, which possesses halogen atoms and an ester functional group, several derivatization strategies can be envisioned.
One common approach for trace analysis of esters is to first hydrolyze the ester to its constituent alcohol and carboxylic acid. nih.gov In this case, 3-bromobenzyl alcohol and 2-chlorobenzoic acid would be formed. These hydrolysis products can then be derivatized to improve their detection. For example, 2-chlorobenzoic acid can be esterified with a fluorescently-tagged alcohol, such as one containing a naphthyl or dansyl group, to allow for highly sensitive fluorescence detection in HPLC. researchgate.net Alternatively, for GC-MS analysis, the carboxylic acid can be converted to a more volatile ester, such as a methyl or trimethylsilyl (B98337) (TMS) ester, by reacting with reagents like diazomethane (B1218177) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
Similarly, the 3-bromobenzyl alcohol can be derivatized. Reaction with a suitable acyl chloride, such as p-nitrobenzoyl chloride or 3,5-dinitrobenzoyl chloride, introduces a strong chromophore, significantly enhancing its UV detection in HPLC. greyhoundchrom.comscirp.org For GC analysis, the alcohol can be converted to its TMS ether to increase volatility and improve peak shape.
Direct analysis of the intact this compound is also possible, particularly with a sensitive detector like a mass spectrometer. However, in complex matrices, derivatization can help to move the analyte's signal to a region of the chromatogram with less interference.
For quantitative analysis, the use of an internal standard is crucial to correct for variations in sample preparation and instrument response. nih.govresearchgate.net An ideal internal standard would be a compound that is chemically similar to the analyte but not present in the sample. For this compound, a suitable internal standard could be a deuterated analog or a similar halogenated benzyl benzoate that is not expected to be in the samples being analyzed. For instance, benzyl benzoate itself has been used as an internal standard for the determination of phthalates in water analysis by GC-MS. nih.govresearchgate.net
The following table summarizes potential derivatization strategies for the trace analysis of this compound.
| Analytical Technique | Derivatization Strategy | Analyte Form | Derivatizing Reagent | Purpose of Derivatization | Detection Method |
| HPLC | Esterification of hydrolyzed acid | 2-chlorobenzoic acid | Fluorescently-tagged alcohol (e.g., 2-naphthol (B1666908) with a coupling agent) | Enhance detection sensitivity | Fluorescence Detector |
| HPLC | Acylation of hydrolyzed alcohol | 3-bromobenzyl alcohol | Chromophoric acyl chloride (e.g., p-nitrobenzoyl chloride) | Enhance UV detection | UV-Vis Detector |
| GC-MS | Esterification of hydrolyzed acid | 2-chlorobenzoic acid | Diazomethane or BSTFA | Increase volatility and improve chromatography | Mass Spectrometry |
| GC-MS | Silylation of hydrolyzed alcohol | 3-bromobenzyl alcohol | BSTFA or other silylating agent | Increase volatility and improve peak shape | Mass Spectrometry |
| HPLC-MS/MS | None (direct analysis) | Intact molecule | N/A | High selectivity and sensitivity | Tandem Mass Spectrometry |
The choice of the analytical method and derivatization strategy will depend on the specific requirements of the analysis, including the nature of the sample matrix, the required detection limit, and the available instrumentation. Validation of the analytical method is essential to ensure its accuracy, precision, and reliability for the intended application. arlok.com
Future Research Directions and Overarching Challenges in 3 Bromobenzyl 2 Chlorobenzoate Chemistry
Development of Highly Efficient and Sustainable Synthetic Routes
The traditional synthesis of aromatic esters often involves harsh reaction conditions, the use of hazardous reagents, and the generation of significant waste. A primary focus of future research will be the development of green and sustainable synthetic methodologies. This includes the exploration of novel catalytic systems that can operate under milder conditions with higher atom economy.
Key research objectives in this area include:
Alternative Catalysts: Investigating earth-abundant metal catalysts or metal-free catalytic systems to replace traditional precious metal catalysts.
Benign Solvents: Developing synthetic routes that utilize environmentally friendly solvents such as water, supercritical fluids, or bio-derived solvents. frontiersin.org
Energy Efficiency: Exploring energy-efficient activation methods like microwave or ultrasonic irradiation to reduce reaction times and energy consumption. researchgate.net
A comparative table of potential sustainable synthesis strategies is presented below.
| Strategy | Advantages | Challenges |
| Metal-Free Catalysis | Lower toxicity, cost-effective, readily available. | May require higher catalyst loading or longer reaction times. |
| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times, often higher yields. researchgate.net | Specialized equipment required, scalability can be an issue. |
| Flow Chemistry | Enhanced safety, better process control, easier scale-up. pharmasalmanac.com | Higher initial investment, potential for clogging with solids. |
| Biocatalysis | High selectivity, mild reaction conditions, biodegradable catalysts. scinito.ai | Limited substrate scope, enzyme stability can be a concern. |
Exploration of Bio-Catalytic and Enzyme-Mediated Transformations
Biocatalysis offers a powerful and sustainable alternative to conventional chemical synthesis. scinito.ai The use of enzymes, such as lipases and esterases, for the synthesis and transformation of 3-bromobenzyl 2-chlorobenzoate (B514982) could provide significant advantages in terms of selectivity and environmental impact. unife.it
Future research in this domain should focus on:
Enzyme Screening: Identifying and screening novel enzymes from diverse sources for their ability to catalyze the esterification of 3-bromo-benzyl alcohol and 2-chlorobenzoic acid.
Enzyme Immobilization: Developing robust immobilization techniques to enhance enzyme stability, reusability, and process efficiency. frontiersin.org
Reaction Engineering: Optimizing reaction parameters such as temperature, pH, and solvent system to maximize enzyme activity and product yield. frontiersin.org
Integration into Continuous Flow Chemistry Systems for Scalable Production
For the industrial production of 3-bromobenzyl 2-chlorobenzoate, transitioning from batch to continuous flow manufacturing presents numerous benefits. azolifesciences.com Flow chemistry allows for better control over reaction parameters, enhanced safety, and more efficient production. pharmasalmanac.comamf.ch
Key areas for investigation include:
Reactor Design: Designing and fabricating microreactors and continuous flow systems tailored for the synthesis of halogenated aromatic esters. cjps.org
Process Optimization: Optimizing flow rates, residence times, and temperature profiles to achieve high yields and purity.
Downstream Processing: Integrating continuous purification and separation techniques to create a fully automated and efficient production process.
Investigation of Supramolecular Assembly and Self-Organization Phenomena
The presence of bromine and chlorine atoms in this compound makes it a promising candidate for studying supramolecular chemistry. Halogen bonding, a non-covalent interaction involving halogen atoms, can direct the self-assembly of molecules into well-defined architectures. nih.govrsc.orgnih.gov
Future research should explore:
Crystal Engineering: Investigating the role of halogen bonding and other non-covalent interactions in the crystal packing of this compound and its derivatives. researchgate.net
Co-crystallization: Exploring the formation of co-crystals with other molecules to create novel materials with tailored properties.
Functional Materials: Designing and synthesizing functional materials based on the self-assembly of this compound for applications in areas such as electronics and optics.
Addressing Challenges in Process Intensification and Industrial Application of this compound Chemistry
The successful industrial application of this compound chemistry hinges on addressing several key challenges related to process intensification. acs.orgaltlaboratories.com This involves developing more compact, efficient, and cost-effective manufacturing processes. mdpi.comenergy.gov
Overarching challenges to be addressed include:
Scalability: Ensuring that novel synthetic methods developed in the laboratory can be successfully scaled up to industrial production levels. amarequip.com
Regulatory Compliance: Meeting stringent regulatory requirements for the production and use of specialty chemicals.
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling 3-bromobenzyl 2-chlorobenzoate in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use impervious gloves, tightly sealed goggles, and protective work clothing to avoid skin/eye contact. Respiratory protection (e.g., NIOSH-approved masks) is required in high-concentration environments .
- Fire Hazards : In case of fire, use water to cool nearby containers. Avoid drainage contamination; toxic pyrolysis products (e.g., hydrogen bromide, chlorine derivatives) may form .
- Storage : Store in a cool, well-ventilated area away from UV light and humidity. Use inert containers to prevent degradation .
Q. What are the standard synthetic routes for this compound?
- Methodological Answer :
- Esterification : React 2-chlorobenzoyl chloride with 3-bromobenzyl alcohol in anhydrous conditions. Catalysts like DMAP (4-dimethylaminopyridine) or nano basic catalysts (e.g., SBA-Pr-NH₂) can enhance reaction efficiency .
- Purification : Use column chromatography (silica gel, hexane/ethyl acetate eluent) or recrystallization from ethanol to isolate the product. Monitor purity via TLC or HPLC .
Q. How should researchers ensure the stability of this compound during storage?
- Methodological Answer :
- Storage Parameters :
| Parameter | Requirement | Reference |
|---|---|---|
| Temperature | 2–8°C (cool environment) | |
| Light Exposure | Protect from UV/sunlight | |
| Humidity Control | <40% relative humidity |
- Stability Testing : Periodically analyze samples via NMR or GC-MS to detect decomposition (e.g., hydrolysis to 2-chlorobenzoic acid) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound?
- Methodological Answer :
- Catalyst Screening : Test nano-catalysts (e.g., SBA-Pr-NH₂) versus traditional bases (e.g., pyridine). SBA-Pr-NH₂ offers higher surface area and recyclability, potentially improving yields by 15–20% .
- Solvent Effects : Compare polar aprotic solvents (e.g., DMF, THF). THF may reduce side reactions compared to DMF due to lower polarity .
- Temperature Optimization : Conduct kinetic studies between 50–100°C. Higher temperatures (>80°C) risk ester decomposition .
Q. What advanced analytical techniques are critical for characterizing this compound and its impurities?
- Methodological Answer :
- Structural Confirmation : Use ¹H/¹³C NMR to verify ester linkage and substituent positions (e.g., bromo at position 3, chloro at position 2) .
- Impurity Profiling : Employ HPLC-MS to detect byproducts (e.g., unreacted 2-chlorobenzoyl chloride or hydrolyzed acids). Limit quantification to <0.5% via calibration curves .
Q. How do electronic effects of substituents influence the reactivity of this compound in cross-coupling reactions?
- Methodological Answer :
- Substituent Analysis : The electron-withdrawing chloro group at position 2 (ortho to ester) reduces electron density on the benzene ring, potentially hindering electrophilic substitution. Bromo at position 3 (meta) may act as a directing group in Suzuki-Miyaura couplings .
- Computational Modeling : Use DFT calculations (e.g., Gaussian software) to map electron density and predict reactive sites .
Q. What decomposition pathways occur under high-temperature conditions, and how can they be mitigated?
- Methodological Answer :
- Thermogravimetric Analysis (TGA) : Identify decomposition onset temperatures (e.g., >200°C may release HBr and chlorinated volatiles) .
- Mitigation Strategies : Add stabilizers (e.g., BHT antioxidants) or conduct reactions under inert atmospheres (N₂/Ar) to suppress radical degradation .
Data Contradiction Analysis
Q. How should researchers resolve discrepancies in reported synthetic yields of this compound?
- Methodological Answer :
- Reproducibility Checks : Replicate published protocols while controlling variables (e.g., solvent purity, catalyst batch).
- Byproduct Identification : Use LC-MS to compare impurity profiles across studies. Contradictions may arise from unaccounted side reactions (e.g., hydrolysis or dimerization) .
- Statistical Validation : Apply Design of Experiments (DoE) to isolate critical factors (e.g., stirring rate, reagent stoichiometry) affecting yield .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
